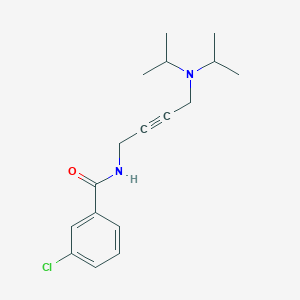

3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide is a useful research compound. Its molecular formula is C17H23ClN2O and its molecular weight is 306.83. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antipsychotic Potential : One study investigates substituted benzamide derivatives, including compounds similar to 3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide, for their potential as atypical antipsychotic agents. These compounds were evaluated for their binding abilities to dopamine and serotonin receptors and showed promise as potential antipsychotic agents due to their in vitro and in vivo activities (Norman et al., 1996).

Synthesis and Evaluation for Antipsychotic Properties : Another study focused on synthesizing and evaluating heterocyclic analogues of a similar compound, 1192U90, for potential antipsychotic properties. These analogues were assessed for their affinity to dopamine and serotonin receptors. Some derivatives showed potent in vivo activities, suggesting potential as antipsychotic agents (Norman et al., 1996).

Chemical Synthesis Applications : The reaction of diisopropyl formamide with lithium diisopropylamide, which is a step in the synthesis of similar compounds, was studied. This reaction forms the carbonyl anion, useful in synthesizing α-hydroxy and α-keto acids (Fraser & Hubert, 1974).

Analgesic and Anti-inflammatory Properties : Research on phthaloylimidoalkyl derivatives, which are structurally related, revealed significant anti-inflammatory and analgesic properties. The study highlights how the length of the alkyl chain affects the activity of these compounds (Okunrobo & Usifoh, 2006).

Photocatalytic Degradation : A study explored the use of adsorbent supports for titanium dioxide loading in the photodecomposition of propyzamide, a compound similar to this compound. This research highlights the potential environmental applications of such compounds in reducing toxic intermediates in solutions (Torimoto et al., 1996).

Antimycobacterial Evaluation : A study on alkylamino derivatives of N-benzylpyrazine-2-carboxamide, which shares structural similarities, showed significant activity against Mycobacterium tuberculosis and other mycobacterial strains, suggesting potential antimycobacterial applications (Servusová-Vaňásková et al., 2015).

Cardiac Electrophysiological Activity : Research on N-substituted imidazolylbenzamides, similar in structure, revealed their potential as selective class III agents in cardiac electrophysiological activity. This could have implications in the treatment of arrhythmias (Morgan et al., 1990).

Synthesis and Biological Screening : A study on the synthesis of 4-benzyl-2H-phthalazine derivatives, which are structurally related, explored their antimicrobial activities. Some compounds showed promising effects against various bacteria and fungi (El-Wahab et al., 2011).

Inhibitors of Type III Secretion in Yersinia : Research on compounds like 2-(benzo[1,2,5]thiadiazole-4-sulfonylamino)-5-chloro-N-(3,4-dichloro-phenyl)-benzamide as type III secretion inhibitors in Yersinia, suggests potential use in preventing or treating bacterial infections (Kauppi et al., 2007).

Orientations Futures

: Singireddi, S., Nandikolla, A., Suresh, A., et al. (2020). Seeking potent anti-tubercular agents: design and synthesis of substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives as anti-tubercular agents. RSC Advances, 10(21), 12548-12558. Link

: Benchchem. (n.d.). CAS No. 1351589-11-1 (3-chloro-N-(4-(diisopropylamino)but-2-yn-1-yl)benzamide). Link

: Various natural compounds contain indole as parent nucleus for example tryptophan. Indole-3-acetic acid is a plant hormone produced by the degradation of tryptophan in higher plants. Derivatives of indole are of wide interest because of their diverse biological and clinical applications. Link

Propriétés

IUPAC Name |

3-chloro-N-[4-[di(propan-2-yl)amino]but-2-ynyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23ClN2O/c1-13(2)20(14(3)4)11-6-5-10-19-17(21)15-8-7-9-16(18)12-15/h7-9,12-14H,10-11H2,1-4H3,(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZZUFRPVPIVQQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CC#CCNC(=O)C1=CC(=CC=C1)Cl)C(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(3-chlorophenyl)-2-[7-(4-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2490902.png)

![N-(4H-chromeno[4,3-d]thiazol-2-yl)-4-tosylbutanamide](/img/structure/B2490903.png)

![(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(2-phenoxyphenyl)methanone](/img/structure/B2490904.png)

![5-chloro-N-(2-(dimethylamino)ethyl)-N-(6-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2490906.png)

![N-[cyano(2-methylphenyl)methyl]-2-(pyridin-3-yl)acetamide](/img/structure/B2490907.png)

![(1R,2R,4R,5R)-Bicyclo[2.2.1]heptane-2,5-diamine;dihydrochloride](/img/structure/B2490913.png)

![dimethyl 1-[2-({[(2,3-dimethylphenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2490915.png)

![1'-Methyl-2-phenyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidine]](/img/structure/B2490920.png)

![(E)-N-[(3-benzyl-1,2,4-oxadiazol-5-yl)methyl]-2-(4-methylphenyl)ethenesulfonamide](/img/structure/B2490921.png)

![(5Z)-1-(2-methoxyethyl)-4-methyl-5-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2490922.png)